molecular formula C7H4Cl2N2O B1605255 Benzoxazole, 2-amino-5,6-dichloro- CAS No. 64037-12-3

Benzoxazole, 2-amino-5,6-dichloro-

Cat. No. B1605255
CAS RN: 64037-12-3
M. Wt: 203.02 g/mol
InChI Key: IHWQUKMGROAAEH-UHFFFAOYSA-N
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Description

Benzoxazole, 2-amino-5,6-dichloro- is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

The synthesis of benzoxazole derivatives has seen significant advances, with a variety of well-organized synthetic methodologies using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, Šlachtová et al. reported a facile synthesis of 2-amino benzoxazole by a cyclization reaction between 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide (NCTS) using a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux to acquire a 45–60% yield .


Molecular Structure Analysis

Benzoxazole, 2-amino-5,6-dichloro- is a bicyclic planar molecule . It has a high possibility of broad substrate scope and functionalization .


Chemical Reactions Analysis

Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization .


Physical And Chemical Properties Analysis

The molecular weight of Benzoxazole, 2-amino-5,6-dichloro- is 188.01 . It is a solid at room temperature .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Benzoxazole derivatives have been synthesized and evaluated for their antimicrobial activities against a range of bacteria and fungi, including Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, Mycobacterium tuberculosis, Candida albicans, and Candida krusei. Some compounds exhibited significant activity, demonstrating their potential as scaffolds for designing new potent drugs (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).
  • A novel class of 5,7-dichloro-1,3-benzoxazole derivatives has been synthesized, showing significant antimicrobial, cytotoxic, and antilipase activities. This highlights the versatility of benzoxazole derivatives in developing new therapeutic agents (Jayanna et al., 2013).

Anticancer and Antioxidant Properties

  • Some benzoxazole and naphthoxazole analogs, functionalized by the 2,4-dihydroxyphenyl moiety, have been evaluated for their anticancer, antioxidant, and enzyme inhibition activities, demonstrating the potential for Alzheimer's disease therapy or anticancer therapy (Skrzypek et al., 2022).

Applications in Organic Synthesis

  • A general method for the formation of benzoxazoles via copper-catalyzed cyclization of ortho-haloanilides has been reported. This method complements traditional strategies for benzoxazole formation and is suitable for parallel synthesis approaches, demonstrating the compound's utility in complex organic syntheses (Evindar & Batey, 2006).

Photophysical Properties and Material Science

  • The excited-state intramolecular proton transfer (ESIPT) reactions of 2-(2′-hydroxyphenyl)benzoxazole and its amino derivatives have been investigated, revealing how the presence and position of the amino group can influence the photophysical properties of these compounds. This study indicates the potential of benzoxazole derivatives in the design of fluorescent materials and sensors (Li et al., 2016).

Safety and Hazards

The safety information for Benzoxazole, 2-amino-5,6-dichloro- indicates that it is potentially harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The present article presents recent advances in synthetic strategies for benzoxazole derivatives since 2018 . This suggests that there is ongoing research in this area, and we can expect further advancements in the future.

properties

IUPAC Name

5,6-dichloro-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWQUKMGROAAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50214034
Record name Benzoxazole, 2-amino-5,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoxazole, 2-amino-5,6-dichloro-

CAS RN

64037-12-3
Record name 5,6-Dichloro-2-benzoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64037-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoxazole, 2-amino-5,6-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoxazole, 2-amino-5,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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